A Comprehensive Technical Guide to Methyl 6-chloro-2-fluoro-3-iodobenzoate: Synthesis, Characterization, and Applications
A Comprehensive Technical Guide to Methyl 6-chloro-2-fluoro-3-iodobenzoate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-chloro-2-fluoro-3-iodobenzoate is a polysubstituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique arrangement of electron-withdrawing and sterically influential substituents—chloro, fluoro, and iodo groups—on a benzoate scaffold makes it a valuable and versatile building block for the synthesis of more complex molecules. The presence of multiple, distinct halogen atoms allows for selective, stepwise functionalization through various cross-coupling reactions, providing a gateway to novel molecular architectures.
This technical guide provides an in-depth exploration of the synthesis and characterization of Methyl 6-chloro-2-fluoro-3-iodobenzoate. It is designed to equip researchers and professionals in drug discovery and chemical development with the necessary knowledge to effectively synthesize, verify, and utilize this important chemical intermediate.
Synthesis of Methyl 6-chloro-2-fluoro-3-iodobenzoate
The most direct and efficient laboratory-scale synthesis of Methyl 6-chloro-2-fluoro-3-iodobenzoate involves the esterification of its corresponding carboxylic acid, 6-chloro-2-fluoro-3-iodobenzoic acid. This precursor is commercially available from various chemical suppliers, making this synthetic route both practical and accessible.[1][2][3][4][5]
Synthetic Scheme
The overall transformation is a classic Fischer esterification, where the carboxylic acid is reacted with methanol in the presence of an acid catalyst.
Caption: Synthetic pathway for Methyl 6-chloro-2-fluoro-3-iodobenzoate.
Experimental Protocol: Esterification of 6-chloro-2-fluoro-3-iodobenzoic acid
This protocol is a standard procedure for Fischer esterification and should be adapted and optimized as necessary based on laboratory conditions and scale.
Materials:
-
6-chloro-2-fluoro-3-iodobenzoic acid
-
Anhydrous Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 6-chloro-2-fluoro-3-iodobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 mL per gram of carboxylic acid).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution. The addition is exothermic and should be done slowly.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C for methanol). Maintain reflux for 4-6 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Reduce the volume of methanol using a rotary evaporator.
-
Partition the residue between dichloromethane or ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, the product can be further purified by column chromatography on silica gel.
-
Characterization of Methyl 6-chloro-2-fluoro-3-iodobenzoate
A comprehensive characterization is essential to confirm the identity and purity of the synthesized Methyl 6-chloro-2-fluoro-3-iodobenzoate. The following are the expected analytical data based on the structure and data from analogous compounds.
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₈H₅ClFI O₂ |
| Molecular Weight | 314.48 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available; expected to be a crystalline solid. |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone, etc.). Insoluble in water. |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple, showing signals for the aromatic protons and the methyl ester protons. The chemical shifts (δ) are predicted based on the electronic environment created by the substituents. For a similar compound, methyl 4-iodobenzoate, the aromatic protons appear as two doublets.[6][7]
-
Aromatic Protons (2H): Expected to appear in the range of δ 7.0-8.0 ppm. Due to the substitution pattern, these protons would likely appear as two distinct signals, possibly doublets, with coupling constants typical for aromatic systems.
-
Methyl Protons (3H): A sharp singlet is expected around δ 3.9 ppm, characteristic of a methyl ester group.[8]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached halogens.
-
Carbonyl Carbon (C=O): Expected in the range of δ 164-168 ppm.[8]
-
Aromatic Carbons (6C): A complex set of signals is expected between δ 110-145 ppm. The carbons directly attached to the halogens will show distinct chemical shifts. The carbon bearing the iodine atom is expected to be significantly downfield.
-
Methyl Carbon (-OCH₃): A signal around δ 52-55 ppm is anticipated.[8]
IR (Infrared) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. For aromatic esters, a "Rule of Three" pattern of intense peaks is often observed.[9]
-
C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1715-1730 cm⁻¹.[9][10][11]
-
C-O Stretch (Ester): Strong bands are expected in the 1250-1310 cm⁻¹ and 1100-1130 cm⁻¹ regions.[9][11]
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ range.[12]
-
Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.[12]
-
C-Halogen Stretches: These are typically found in the fingerprint region and can be difficult to assign definitively.
MS (Mass Spectrometry)
Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 314. The isotopic pattern will be characteristic of a compound containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).[13]
-
Major Fragments: Common fragmentation pathways for methyl benzoates include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 283, or the loss of the entire methoxycarbonyl group (-COOCH₃) resulting in a fragment at m/z = 255.[14] Further fragmentation may involve the loss of the halogen atoms.
Applications in Research and Development
Polysubstituted halogenated aromatic compounds like Methyl 6-chloro-2-fluoro-3-iodobenzoate are highly valued in drug discovery and materials science. The distinct reactivity of the C-I bond compared to the C-Cl bond allows for selective functionalization in cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This enables the construction of complex molecular scaffolds.
-
Medicinal Chemistry: This compound can serve as a key intermediate in the synthesis of biologically active molecules. The substituents can influence the pharmacokinetic and pharmacodynamic properties of a potential drug candidate.
-
Materials Science: Halogenated aromatic esters are used as precursors for the synthesis of novel organic electronic materials, including those for OLEDs and organic photovoltaics.
Safety and Handling
As with all laboratory chemicals, Methyl 6-chloro-2-fluoro-3-iodobenzoate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Methyl 6-chloro-2-fluoro-3-iodobenzoate is a valuable and synthetically versatile building block. Its preparation via the esterification of the corresponding commercially available carboxylic acid is a straightforward and efficient process. The well-defined spectroscopic characteristics allow for unambiguous identification and quality control. The strategic placement of multiple, distinct halogen atoms opens up a wide array of possibilities for the synthesis of novel compounds with potential applications in pharmaceuticals and advanced materials. This guide provides a solid foundation for researchers to confidently incorporate this compound into their synthetic endeavors.
References
- Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 22-26.
- Dhami, K. S., & Stothers, J. B. (1967). 13 C nmr studies. X. 13 C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(2), 233-241.
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Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
- Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(2), 233-241.
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Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
- Máthé, T., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(4), 333-336.
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-iodobenzoate. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 10). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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